2-(4-Methylphenyl)-2,3-dihydro-4H-pyran-4-one
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Overview
Description
2-(4-Methylphenyl)-2,3-dihydro-4H-pyran-4-one is an organic compound characterized by a pyran ring fused with a phenyl group substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2,3-dihydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4-methylphenyl-substituted precursors. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Methylphenyl)-2,3-dihydro-4H-pyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
4-Methylpropiophenone: Used as an intermediate in chemical synthesis and has similar aromatic properties.
Uniqueness
2-(4-Methylphenyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its pyran ring fused with a methyl-substituted phenyl group differentiates it from other similar compounds, making it valuable for specialized research and industrial applications.
Properties
CAS No. |
188116-41-8 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-7,12H,8H2,1H3 |
InChI Key |
YJGHLPFFDKDTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C=CO2 |
Origin of Product |
United States |
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